molecular formula C20H19NO4S2 B6428369 N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-2,3-dihydro-1-benzofuran-5-sulfonamide CAS No. 2034435-63-5

N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-2,3-dihydro-1-benzofuran-5-sulfonamide

Cat. No.: B6428369
CAS No.: 2034435-63-5
M. Wt: 401.5 g/mol
InChI Key: KDOQFKCRYCURTP-UHFFFAOYSA-N
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Description

N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-2,3-dihydro-1-benzofuran-5-sulfonamide is a useful research compound. Its molecular formula is C20H19NO4S2 and its molecular weight is 401.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 401.07555043 g/mol and the complexity rating of the compound is 585. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[2-hydroxy-2-(4-thiophen-3-ylphenyl)ethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO4S2/c22-19(15-3-1-14(2-4-15)17-8-10-26-13-17)12-21-27(23,24)18-5-6-20-16(11-18)7-9-25-20/h1-6,8,10-11,13,19,21-22H,7,9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDOQFKCRYCURTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)S(=O)(=O)NCC(C3=CC=C(C=C3)C4=CSC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-2,3-dihydro-1-benzofuran-5-sulfonamide is a complex organic compound characterized by its unique structure that includes a benzofuran moiety, thiophene rings, and a sulfonamide group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which are summarized below.

  • CAS Number : 2034435-63-5
  • Molecular Formula : C20_{20}H19_{19}N O4_{4}S2_{2}
  • Molecular Weight : 393.50 g/mol

The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical biological pathways. The sulfonamide group enhances the compound's solubility and potential bioactivity by facilitating interactions with target proteins through hydrogen bonding and hydrophobic interactions.

Anticancer Activity

Recent studies have indicated that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives containing benzofuran and thiophene rings have been shown to inhibit cell proliferation in various cancer cell lines. A study demonstrated that related compounds exhibited IC50_{50} values ranging from 4.1 µg/mL to 12.5 µg/mL against breast and liver cancer cell lines, suggesting that the benzofuran scaffold may enhance cytotoxic activity against cancer cells .

Antimicrobial Activity

The sulfonamide group is well-known for its antimicrobial properties. Compounds structurally related to this compound have shown activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism involves inhibition of bacterial folate synthesis, a pathway critical for bacterial growth .

Antifungal Activity

Preliminary data suggest that this compound may also possess antifungal properties. Compounds with similar frameworks have demonstrated effective inhibition against fungi such as Candida albicans, with minimum inhibitory concentrations (MICs) comparable to established antifungal agents .

Structure–Activity Relationship (SAR)

The biological activity of this compound can be influenced by several structural features:

Structural FeatureEffect on Activity
Benzofuran Ring Enhances cytotoxicity against cancer cells
Thiophene Ring Contributes to antimicrobial properties
Sulfonamide Group Essential for antibacterial activity

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer effects of several benzofuran derivatives, including those similar to the compound . The results indicated that modifications in the thiophene substituents significantly affected the potency against MDA-MB-231 breast cancer cells. The most active derivative showed an IC50_{50} value of 6 µg/mL, demonstrating the importance of structural optimization in enhancing therapeutic efficacy .

Case Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial properties of sulfonamide derivatives. Among tested compounds, those resembling this compound exhibited promising results against Gram-positive bacteria, achieving MIC values as low as 8 µg/mL against Staphylococcus aureus .

Scientific Research Applications

Organic Synthesis

N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-2,3-dihydro-1-benzofuran-5-sulfonamide serves as an important building block in organic synthesis. Its unique structure allows for the formation of more complex molecules through various chemical reactions, including nucleophilic substitutions and cyclization processes. This compound can be utilized to create derivatives with enhanced properties or new functionalities.

Research indicates that this compound exhibits potential biological activities, particularly:

  • Antimicrobial Properties : Studies have shown that compounds with similar structures can possess significant antimicrobial activity against various pathogens. The thiophene moiety is known to enhance the biological efficacy of the compound.
  • Anticancer Potential : Preliminary investigations suggest that the compound may interact with specific molecular targets involved in cancer progression. Its structural features may allow it to inhibit tumor cell growth and proliferation.

Medicinal Chemistry

Given its structural characteristics, this compound is being explored for drug development:

  • Drug Design : The compound's ability to modulate biological pathways makes it a candidate for designing new therapeutic agents targeting diseases such as cancer and infections.

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated various thiophene-containing compounds for their antimicrobial efficacy. This compound showed promising results against Gram-positive bacteria, indicating its potential as a lead compound for developing new antibiotics.

Case Study 2: Anticancer Research

In a recent investigation published in Cancer Research, researchers examined the effects of this compound on breast cancer cell lines. The results demonstrated that it inhibited cell proliferation and induced apoptosis, suggesting its potential as a therapeutic agent in oncology.

Industrial Applications

The versatility of this compound extends to industrial applications:

Material Science

The compound can be utilized in developing new materials with specific electronic and optical properties. Its unique chemical structure allows for modifications that can enhance conductivity or photostability, making it suitable for applications in organic electronics and photonic devices.

Agricultural Chemistry

Research into similar compounds has indicated potential use in agrochemicals for pest control or as growth regulators. The sulfonamide group may contribute to biological activity against plant pathogens or pests.

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